![molecular formula C14H15NO4 B5557082 4-[3-(1,3-benzodioxol-5-yl)acryloyl]morpholine CAS No. 74957-53-2](/img/structure/B5557082.png)

4-[3-(1,3-benzodioxol-5-yl)acryloyl]morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related morpholine derivatives involves reactions with morpholine and other reagents. For example, the synthesis of 1-(morpholine-4-yl-methyl)-3-benzyl-4-(4-isopropylbenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one was achieved by reacting compound 3-benzyl-4-(4-isopropylbenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one with morpholine and formaldehyde (Kotan & Yüksek, 2016).

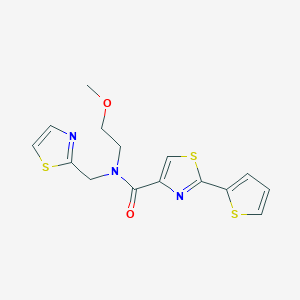

Molecular Structure Analysis

Structural determination of similar compounds is typically achieved using spectroscopic methods. The structure of the aforementioned compound was determined using IR, 1H-NMR, and 13C-NMR spectral data, and further optimized using theoretical methods (Kotan & Yüksek, 2016). Additionally, X-ray diffraction analysis has been used to confirm the molecular structure of related morpholine derivatives, such as 2-(3-morpholin-4-yl-2,4-pyrrol-1-yl)benzonitrile (Pocar, Trimarco, & Bombieri, 1998).

Chemical Reactions and Properties

Morpholine derivatives exhibit a range of chemical reactions and properties. For instance, the reaction mechanism of pyrrole formation from pyrolysis of morpholino-v-triazolines has been discussed, highlighting the influence of solvent dipole moment (Pocar, Trimarco, & Bombieri, 1998). Furthermore, morpholine derivatives have been shown to exhibit antimycobacterial activity, with the structure-activity relationship indicating the importance of the morpholine ring for this activity (Raparti et al., 2009).

Physical Properties Analysis

The physical properties of morpholine derivatives can be influenced by their structural features. The crystal structure and antimicrobial activity of 6-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one, for example, were investigated, revealing specific activities against various microbial strains (Attia et al., 2014).

Chemical Properties Analysis

The chemical properties of 4-[3-(1,3-Benzodioxol-5-yl)acryloyl]morpholine and related compounds can be elucidated through spectroscopic and quantum chemical studies. For instance, Fourier transform infrared (FTIR) and FT-Raman spectroscopic investigations, along with ab initio and DFT analysis, have been used to study the energies, structural, thermodynamic, and vibrational characteristics of 4-acryloyl morpholine, providing insight into the effects of the acryloyl group on the characteristic frequencies of the morpholine ring (Arjunan, Rani, Santhanalakshmi, & Mohan, 2011).

Scientific Research Applications

Photoinitiators for Ultraviolet-Curable Coatings

Researchers have developed copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties, acting as photoinitiators for ultraviolet-curable pigmented coatings. These copolymers were structurally characterized and exhibited synergistic effects of activity, although they showed lower photoinitiation efficiency against homopolymer mixtures. This study illustrates the application of morpholine derivatives in improving the efficiency of UV-curable coatings, which are pivotal in various industrial applications (Angiolini et al., 1997).

Enamine Chemistry and Organic Synthesis

The morpholine enamines of certain cyclohexanones react with acryloyl chloride to produce tricyclo[5.3.1.0^4,9]undecan-2,6-diones and corresponding substituted adamantane-2,4-diones. This reaction demonstrates the role of morpholine derivatives in synthesizing complex organic compounds with potential applications in medicinal chemistry and material science (Ahmed et al., 2001).

Polymer Science Applications

A novel bisubstituted acrylamide derivative, N-acryloylmorpholine (NAM), was investigated for its potential in controlled radical polymerization. The study focused on achieving molecular weight and functional end group control via reversible addition−fragmentation chain transfer (RAFT) polymerization. This research highlights the utility of morpholine derivatives in the precise design of polymers for biomedical and biotechnological applications (D’Agosto et al., 2003).

Antibacterial Activity of Benzodioxane Derivatives

Synthesis and evaluation of new oxadiazolylbenzodioxane derivatives, involving reactions with morpholine, showcased their antibacterial activity. This study underlines the importance of morpholine-based compounds in developing new antibacterial agents, addressing the growing concern of antibiotic resistance (Avagyan et al., 2020).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(E)-3-(1,3-benzodioxol-5-yl)-1-morpholin-4-ylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c16-14(15-5-7-17-8-6-15)4-2-11-1-3-12-13(9-11)19-10-18-12/h1-4,9H,5-8,10H2/b4-2+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGASQPEKIGCKJ-DUXPYHPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C=CC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74957-53-2 |

Source

|

| Record name | Morpholine, 4-(3-(1,3-benzodioxol-5-yl)-1-oxo-2-propenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074957532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(ethylsulfonyl)azepan-3-yl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5557004.png)

![2-methyl-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5557028.png)

![3-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5557035.png)

![2-{2-[3-(2-methoxyphenoxy)-1-azetidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5557037.png)

![ethyl 3-[(5-isobutyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B5557042.png)

![ethyl 2-[(1-benzofuran-2-ylcarbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5557045.png)

![2-[(2-chlorobenzyl)thio]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5557048.png)

![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5557051.png)

![{(3R*,4R*)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}-4-[(4-methyl-1,4-diazepan-1-yl)methyl]pyrrolidin-3-yl}methanol](/img/structure/B5557065.png)

![3-[({2-[4-(dimethylamino)phenyl]ethyl}amino)methyl]-3-piperidinol dihydrochloride](/img/structure/B5557075.png)

![N-[4-(cyanomethyl)phenyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B5557078.png)

![4-fluoro-N-[(1-{[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetyl}piperidin-3-yl)methyl]benzamide](/img/structure/B5557101.png)